molecular formula C16H14N6O2 B2605413 (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034286-47-8

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2605413
CAS No.: 2034286-47-8
M. Wt: 322.328
InChI Key: IAZJWCHOBGWEMZ-UHFFFAOYSA-N
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Description

The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic molecule that features a combination of pyridine, isoxazole, pyrimidine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyridin-3-yl Isoxazole Core: This can be achieved through the cyclization of a suitable precursor, such as a nitrile oxide and an alkyne, under controlled conditions.

    Synthesis of the Pyrimidin-2-ylamino Azetidine: This involves the reaction of a pyrimidine derivative with an azetidine precursor, often using a nucleophilic substitution reaction.

    Coupling of the Two Fragments: The final step involves coupling the pyridin-3-yl isoxazole core with the pyrimidin-2-ylamino azetidine moiety, typically using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: can be compared to other compounds with similar structural features, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-15(13-7-14(24-21-13)11-3-1-4-17-8-11)22-9-12(10-22)20-16-18-5-2-6-19-16/h1-8,12H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJWCHOBGWEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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